Oxosteroids

Oxosteroids are a class of steroid compounds characterized by the presence of an oxo group at C-20 and a ketone group at C-17. These unique structural features distinguish them from other steroid derivatives such as sterols, triterpenes, and gonane derivatives. Oxosteroids are widely found in various plants, fungi, and marine organisms, where they often serve protective or signaling functions.

Structurally, oxosteroids possess a 20-oxo-21-hydroxycholestane skeleton with diverse functional groups that can vary depending on the specific compound. Their biosynthesis involves modifications of the primary sterol pathway, leading to the introduction of an additional double bond and subsequent oxidation at positions C-20 and C-17.

Oxosteroids have garnered significant interest in natural product research due to their potential biological activities. These include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Due to these promising pharmacological potentials, oxosteroids are often isolated from various sources for further investigation and development into pharmaceuticals or bioactive agents.

In recent years, advancements in analytical techniques have facilitated the identification and characterization of oxosteroids, contributing to a deeper understanding of their biological roles and therapeutic applications.

| Structure | 化学名 | CAS | MF |

|---|---|---|---|

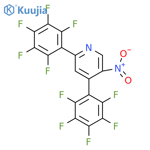

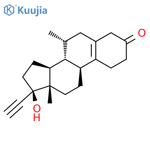

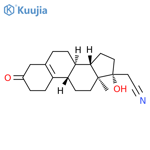

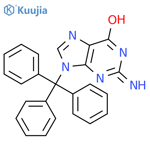

|

Estra-4,9-Diene-3,17-Dione | 5173-46-6 | C18H22O2 |

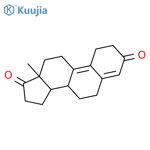

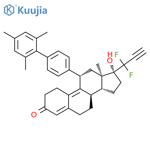

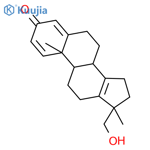

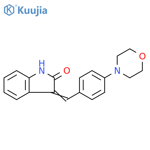

|

Estra-5(10),9(11)-diene-3,17-dione | 2503-06-2 | C18H22O2 |

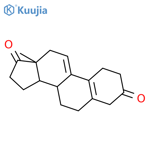

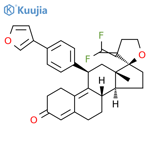

|

Estr-5(10)-en-3-one,17-hydroxy-, (17b)-(9CI) | 1089-78-7 | C18H26O2 |

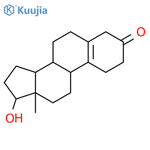

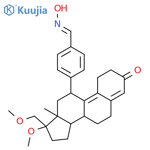

|

Tibolone | 5630-53-5 | C21H28O2 |

|

(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | 6218-29-7 | C18H24O2 |

|

EC359 | 2012591-09-0 | C36H38F2O2 |

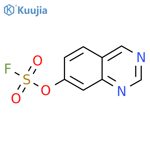

|

EC 313 | 1249398-29-5 | C32H32F2O3 |

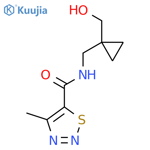

|

Asoprisnil | 199396-76-4 | C28H35NO4 |

|

(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile | 65928-65-6 | C20H27NO2 |

|

17α-Hydroxymethyl-17β-methyl-18-norandrosta-1,4,13-trien-3-one | 1203575-20-5 | C20H26O2 |

関連文献

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

推奨される供給者

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

Recommended products

-

-

-

9N-Trityl Guanine Cas No: 374678-33-8

9N-Trityl Guanine Cas No: 374678-33-8 -

-